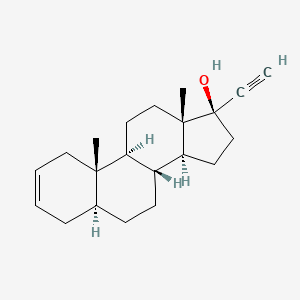
5-alpha-Pregn-2-en-20-yn-17-beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-alpha-Pregn-2-en-20-yn-17-beta-ol is a synthetic steroid compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structural features, including a double bond at the 2-position and an ethynyl group at the 20-position. These structural elements contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Pregn-2-en-20-yn-17-beta-ol typically involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.
Introduction of the Double Bond: The double bond at the 2-position can be introduced through dehydrogenation reactions using reagents like selenium dioxide.
Ethynylation: The ethynyl group at the 20-position is introduced via ethynylation reactions, often using acetylene derivatives under basic conditions.
Hydroxylation: The hydroxyl group at the 17-position is introduced through selective hydroxylation reactions, typically using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-alpha-Pregn-2-en-20-yn-17-beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond or reduce the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated steroids, organometallic derivatives.
Applications De Recherche Scientifique
5-alpha-Pregn-2-en-20-yn-17-beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic uses, including hormone replacement therapy and contraceptive applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-alpha-Pregn-2-en-20-yn-17-beta-ol involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as changes in metabolism, immune response, and reproductive functions. The specific molecular targets and pathways involved include the androgen receptor and the estrogen receptor, among others.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-alpha-Pregn-2-en-20-one: Similar structure but lacks the hydroxyl group at the 17-position.
5-alpha-Pregn-2-en-20-yn-17-alpha-ol: Similar structure but with a different stereochemistry at the 17-position.
5-alpha-Pregn-2-en-20-yn-17-beta-acetate: An ester derivative of the compound.
Uniqueness
5-alpha-Pregn-2-en-20-yn-17-beta-ol is unique due to its specific combination of structural features, including the double bond at the 2-position, the ethynyl group at the 20-position, and the hydroxyl group at the 17-position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3642-95-3 |
|---|---|
Formule moléculaire |
C21H30O |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h1,5-6,15-18,22H,7-14H2,2-3H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1 |
Clé InChI |
CYJOYLQIRRWROZ-OGNRNXDYSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC=CC4)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC=CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
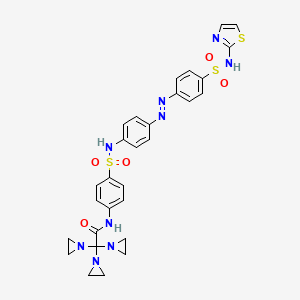
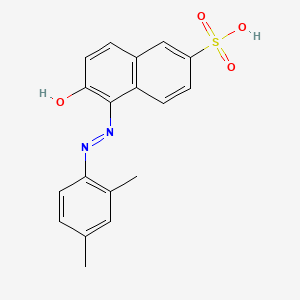

![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)

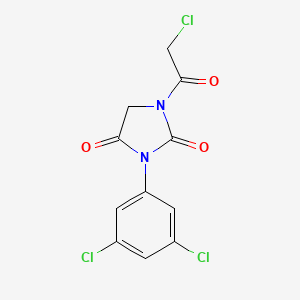


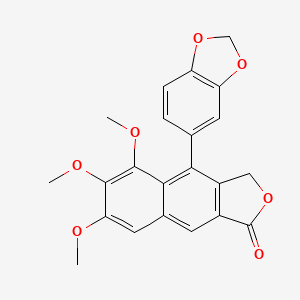
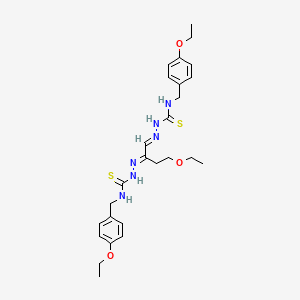

![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
